2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-
Description
2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl- is a bicyclic compound featuring a spiro junction at the 3,3-dimethyl position. Its molecular formula is C13H21NO4 (molecular weight: 255.31 g/mol), with a tert-butyl ester group and a spirocyclic core comprising a fused oxa (oxygen) and aza (nitrogen) ring system . Key identifiers include:
Properties
CAS No. |
287401-36-9 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3,3-dimethyl-2-oxa-5-azaspiro[3.4]octan-1-one |
InChI |
InChI=1S/C8H13NO2/c1-7(2)8(6(10)11-7)4-3-5-9-8/h9H,3-5H2,1-2H3 |
InChI Key |
QTQKEDBPEZJZPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCCN2)C(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
Tandem Aldol-Lactonization Strategy
The tandem aldol-lactonization reaction, first reported for structurally related spirocyclic systems, provides a foundational approach for constructing the oxa-aza framework . In this method, L-proline serves as a chiral catalyst to induce enantioselectivity during the aldol addition phase. For the target compound, a dimethyl-substituted aldehyde or ketone precursor would be required to introduce the 3,3-dimethyl groups.
Key Steps:
-
Aldol Addition: A β-keto ester derivative reacts with a dimethyl-substituted aldehyde under basic conditions to form a β-hydroxy intermediate.
-
Lactonization: Intramolecular esterification closes the oxa-ring, forming the spiro center.
-
Oxidation: Ruthenium tetroxide (RuO₄) oxidizes secondary alcohols to ketones, yielding the 1-one moiety .
Optimization Considerations:
-
Solvent polarity (e.g., dichloromethane or THF) influences reaction rates and stereochemical outcomes.
-
Stoichiometric ratios of aldehyde to β-keto ester (1:1.1–1.5) minimize side products like over-aldolization .
Chloroacetyl Chloride-Mediated Cyclization
Adapted from a 2021 patent on spiro[3.5]nonane derivatives , this method leverages chloroacetyl chloride to form critical amide bonds prior to cyclization. While originally designed for a larger spiro system, modifications to the starting material can tailor the approach for the [3.4]octane framework.
Synthetic Pathway:
-
Acylation: 3-((Benzylamino)methyl)-3,3-dimethyloxetan-3-ol reacts with chloroacetyl chloride in dichloromethane at ≤10°C, using triethylamine as a base .
-
Cyclization: The intermediate undergoes dehydrohalogenation under inert conditions with NaH or LDA, inducing spiro ring closure.
-
Deprotection: Catalytic hydrogenation (H₂, Pd/C) removes the benzyl group, followed by oxalate salt formation for purification .
Critical Parameters:
-
Temperature Control: Exothermic acylation requires rigorous cooling (-10°C to 10°C) to prevent decomposition.
-
Base Selection: Strong bases (e.g., NaH) favor cyclization but risk side reactions with sensitive substrates.
Reductive Amination and Ring-Closing Metathesis
A less conventional route involves reductive amination followed by ring-closing metathesis (RCM) to assemble the spiro core. This method is advantageous for introducing dimethyl groups early in the synthesis.
Procedure:
-
Reductive Amination: A dimethyl-substituted ketone reacts with a primary amine (e.g., benzylamine) under H₂/Pd to form a secondary amine.
-
Etherification: The amine intermediate is alkylated with a bromoethyl ether to install the oxa-ring precursor.
-
RCM: Grubbs catalyst (e.g., G-II) facilitates cyclization to form the spiro structure .
Challenges:
-
RCM efficiency depends on steric hindrance from the dimethyl groups, requiring extended reaction times (24–48 h).
-
Catalyst loading (5–10 mol%) impacts cost and scalability.
Comparative Analysis of Methodologies
Key Findings:
-
The chloroacetyl cyclization route offers the highest yield and scalability, making it preferable for industrial applications .
-
Tandem aldol-lactonization provides superior stereochemical outcomes but requires chiral catalysts and rigorous conditions .
Industrial-Scale Considerations
For large-scale production of 2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-, the chloroacetyl chloride method demonstrates practicality:
-
Raw Material Availability: 3-((Benzylamino)methyl)-3,3-dimethyloxetan-3-ol is synthesized from commodity chemicals (e.g., oxetane, benzylamine) .
-
Purification: Oxalate salt precipitation achieves >95% purity without chromatography .
-
Cost Efficiency: Lithium aluminum hydride (LiAlH₄) reduction in step 3 is replaceable with NaBH₄/I₂ for safer handling .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Drug Development
- The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Its spirocyclic structure is known to enhance pharmacological properties, making it a candidate for drug development targeting various diseases, including cancer and neurological disorders.
-
Theranostics
- Recent studies have explored the use of azobenzene derivatives in theranostic applications, where compounds like 2-Oxa-5-azaspiro[3.4]octan-1-one can serve dual roles as diagnostic and therapeutic agents. Research indicates that these compounds can be activated under hypoxic conditions prevalent in tumors, thus providing targeted therapy while allowing for imaging of tumor sites .
Applications in Organic Synthesis
-
Synthetic Intermediates
- The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, facilitating the construction of diverse organic frameworks.
- Annulation Strategies
Data Table: Comparison of Applications
Case Studies
- Therapeutic Efficacy
- Synthesis Development
Mechanism of Action
The mechanism of action of 2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-Oxa-5-azaspiro[3.4]octane oxalate (CAS 1389264-18-9)
5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one (CAS 742694-76-4)
- Key Features : Replaces one oxygen atom with nitrogen (triaza system).
- Structural Differences :
- Additional nitrogen atoms increase hydrogen-bonding capacity and basicity.
- Methyl group at position 5 modifies steric and electronic properties.
- Applications: Potential use in bioactive molecules due to enhanced nitrogen-mediated interactions .
Screening Compound S631-1647 (ChemDiv ID)
- Molecular Formula : C22H31N5OS (MW: 413.58 g/mol)
- Key Features : Incorporates piperidine, pyrazole, and thiazole substituents.
- Structural Differences: Extended substituents (e.g., 4-methylthiazole) introduce pharmacophoric elements.
- Applications : Used in high-throughput screening libraries for drug discovery .
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| 2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl- | C13H21NO4 | 255.31 | 3,3-dimethyl, tert-butyl ester | Synthetic intermediate, drug design |
| 2-Oxa-5-azaspiro[3.4]octane oxalate | C8H13NO5 | 203.19 | Oxalate salt | Solubility studies, crystallization |
| 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one | Not provided | Not provided | Triaza system, 5-methyl | Bioactive molecule synthesis |
| S631-1647 (ChemDiv) | C22H31N5OS | 413.58 | Piperidine, pyrazole, thiazole | Drug screening libraries |
Research Findings and Functional Insights
- Solubility : The oxalate salt derivative (CAS 1389264-18-9) exhibits higher aqueous solubility due to ionic interactions, whereas the tert-butyl ester in the target compound favors organic-phase reactions .
- Bioactivity : Nitrogen-rich analogs (e.g., triaza systems) show increased binding affinity in enzyme inhibition assays, attributed to additional hydrogen-bonding sites .
Q & A
What are the primary synthetic routes for 2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-?
Basic
The compound is synthesized via step-economic cyclization strategies. A common approach involves the ring expansion of β-lactam precursors or cycloaddition reactions to form the spirocyclic core. For example, Li et al. reported robust methodologies using ketone-amine condensations followed by intramolecular cyclization. Post-cyclization dimethylation at the 3-position introduces the substituents. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical for achieving yields above 70% .
How can enantioselective synthesis of 3,3-dimethyl-2-oxa-5-azaspiro[3.4]octan-1-one be achieved?
Advanced
Enantioselective synthesis requires chiral induction during cyclization. Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoric acids) or enzymatic resolution can achieve high enantiomeric excess (ee >90%). Li et al. demonstrated kinetic resolution via lipase-mediated ester hydrolysis of racemic intermediates. Alternatively, chiral auxiliaries in precursor molecules guide stereochemistry during spiro-ring formation. Post-synthetic chiral HPLC separation validates enantiopurity .
What spectroscopic techniques confirm the spirocyclic structure and substituent positions?
Basic
1H and 13C NMR are pivotal for structural elucidation. The spiro junction is identified by distinct splitting patterns (e.g., geminal coupling in 1H NMR). X-ray crystallography provides definitive proof of the spiro architecture and stereochemistry, as seen in derivatives like ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate. IR spectroscopy confirms lactam carbonyl stretching (~1680 cm⁻¹) .
How do computational methods predict reactivity in nucleophilic reactions?
Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening reactions. Fukui indices identify electrophilic sites (e.g., the lactam carbonyl carbon). Molecular dynamics (MD) simulations assess steric effects from the 3,3-dimethyl groups, which hinder nucleophilic attack at the spiro center. These methods guide functionalization strategies for derivatization .
What role does the spirocyclic framework play in physicochemical properties?
Basic
The spiro structure reduces conformational flexibility, enhancing metabolic stability. The oxa (oxygen) and aza (nitrogen) moieties increase polarity, improving aqueous solubility. Salt formation (e.g., oxalate salts) is employed to optimize bioavailability, as noted in product listings for related spiro compounds .
What strategies mitigate racemization during functionalization?
Advanced
Racemization is minimized using mild conditions (e.g., low temperatures, non-acidic media) and protecting groups (e.g., Boc on the nitrogen). Continuous flow microreactors reduce reaction time and thermal degradation, as demonstrated in syntheses of analogous 1-oxa-2-azaspiro compounds. Chiral stationary phase monitoring ensures stereochemical integrity .
Which derivatives are prioritized for biological evaluation?
Basic
Common derivatives include carboxyl esters (e.g., ethyl or methyl esters) and amides, which enhance target binding. Evidence shows spirocycles with electron-withdrawing groups (e.g., nitro) exhibit improved enzyme inhibition. These modifications are guided by computational docking studies .
How are enantiomer-specific biological activities assessed?
Advanced
Enantiopure samples are tested in enzyme inhibition assays (e.g., IC50 determination) and cell-based models. For instance, separated enantiomers of similar azaspiro compounds show divergent binding affinities to serine proteases. Pharmacokinetic studies in rodents further validate enantiomer-specific metabolic stability .
What analytical challenges arise in purity assessment?
Advanced
Residual solvents (e.g., DMF) and regioisomeric byproducts complicate purity analysis. High-resolution LC-MS and GC-MS detect trace impurities. Chiral columns differentiate enantiomeric contaminants. Stability studies under accelerated conditions (40°C/75% RH) assess degradation pathways .
How is the compound integrated into multifunctional drug discovery modules?
Advanced
The spiro core serves as a rigid scaffold for attaching pharmacophores. Li et al. functionalized the nitrogen with bioisosteric groups (e.g., sulfonamides) to target protease inhibitors. Structure-activity relationship (SAR) studies optimize substituent positions for potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
